n-Isopropylbenzenesulfonamide
Overview
Description
n-Isopropylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
n-Isopropylbenzenesulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the compound disrupts DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing the DNA they need to grow and reproduce .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Isopropylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with isopropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzenesulfonyl chloride and isopropylamine
Conditions: Basic medium (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane)
Procedure: The benzenesulfonyl chloride is added dropwise to a solution of isopropylamine in the organic solvent, followed by the addition of the base. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: n-Isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids or sulfonyl chlorides
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
n-Isopropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
n-Isopropylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- n-Butylbenzenesulfonamide
- 2-Bromo-n-Isopropylbenzenesulfonamide
- 4-Isopropylbenzenesulfonamide
Uniqueness: this compound is unique due to its specific isopropyl group, which can influence its reactivity and interactions with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8(2)10-13(11,12)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWHADSHFVRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277691 | |
Record name | n-isopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-69-5 | |
Record name | N-(1-Methylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5339-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3549 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5339-69-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-isopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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